molecular formula C9H7ClN2O2 B1600664 7-Chloro-8-methoxyquinoxalin-2-ol CAS No. 347162-21-4

7-Chloro-8-methoxyquinoxalin-2-ol

Cat. No.: B1600664
CAS No.: 347162-21-4
M. Wt: 210.62 g/mol
InChI Key: WMDMQPUOPQQZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methoxyquinoxalin-2-ol is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Scientific Research Applications

7-Chloro-8-methoxyquinoxalin-2-ol has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methoxyquinoxalin-2-ol typically involves the reaction of 7-chloroquinoxaline with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce various substituted quinoxalines .

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the quinoxaline ring makes it particularly interesting for various applications .

Properties

IUPAC Name

7-chloro-8-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDMQPUOPQQZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445038
Record name 7-chloro-8-methoxy-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347162-21-4
Record name 7-chloro-8-methoxy-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-methoxyquinoxalin-2-ol
Reactant of Route 2
7-Chloro-8-methoxyquinoxalin-2-ol
Reactant of Route 3
7-Chloro-8-methoxyquinoxalin-2-ol
Reactant of Route 4
Reactant of Route 4
7-Chloro-8-methoxyquinoxalin-2-ol
Reactant of Route 5
Reactant of Route 5
7-Chloro-8-methoxyquinoxalin-2-ol
Reactant of Route 6
Reactant of Route 6
7-Chloro-8-methoxyquinoxalin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.